3,3,5-Trimethylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,5-trimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-8(2,3)6-9-5-7/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUQWBAPFRDIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312304 | |
| Record name | 3,3,5-Trimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37832-46-5 | |
| Record name | 3,3,5-Trimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,5-Trimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3,5 Trimethylpiperidine and Its Analogs
Classical Approaches to Piperidine (B6355638) Ring Formation
Traditional methods for constructing the piperidine ring often involve the formation of the heterocyclic system from acyclic precursors through cyclization reactions or the modification of existing ring systems.
Cyclization Reactions in the Synthesis of 3,3,5-Trimethylpiperidine
Cyclization reactions are a cornerstone of heterocyclic synthesis. For this compound, this can involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring. One documented approach involves the cyclization of appropriate precursors, such as 1,3,5-trimethylhexahydro-1,3,5-triazine, which upon reaction with a reducing agent can yield 1,3,5-trimethylpiperidine. Another general strategy for forming piperidine rings is through intramolecular hydroamination, where an amine adds across a carbon-carbon double or triple bond within the same molecule. This can be catalyzed by acids or transition metals. cardiff.ac.uk While not specific to this compound, tin-free radical cyclization reactions represent another class of cyclization methods used to prepare cyclic alcohol derivatives, which could potentially be adapted for piperidine synthesis. researchgate.net
| Starting Material | Reaction Type | Product | Reference |
| 1,3,5-Trimethylhexahydro-1,3,5-triazine | Reductive Cyclization | 1,3,5-Trimethylpiperidine | |
| Homoallylic Tosylamides | Aza-Prins Cyclization | 2,4-Disubstituted Piperidines | cardiff.ac.uk |
| Olefinic Aldehydes | Carbonyl-Ene Reaction | trans-3,4-Disubstituted Carbocycles/Heterocycles | researchgate.net |
Reductive Amination Strategies for Substituted Piperidines
Reductive amination is a powerful and widely used method for the synthesis of amines, including cyclic amines like piperidines. This reaction involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com
A common approach to synthesizing substituted piperidines is the reductive amination of a suitably substituted ketone. For instance, the reductive amination of 3,3,5-trimethyl-4-piperidone (B8643944) with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride can furnish 4-amino-3,3,5-trimethylpiperidine. Similarly, sterically hindered amines can be synthesized through the direct reductive amination of ketones. researchgate.net The choice of reducing agent is crucial, with reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly employed. masterorganicchemistry.com
Industrial production methods may also utilize reductive amination. For example, reacting 1,2,5-trimethylpiperidin-4-amine (B1281756) with 3-hydroxypropanal (B37111) under hydrogenation conditions (e.g., using a Pd/C catalyst) can produce 3-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol.
| Ketone/Aldehyde | Amine | Reducing Agent | Product | Reference |
| 3,3,5-Trimethyl-4-piperidone | Ammonium Acetate | Sodium Cyanoborohydride | 4-Amino-3,3,5-trimethylpiperidine | |
| Ketones | Primary Amines | Formic Acid | Tertiary Amines | researchgate.net |
| 1,2,5-Trimethylpiperidin-4-amine | 3-Hydroxypropanal | H₂/Pd/C | 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol |
Modern Synthetic Routes for this compound
Modern synthetic chemistry has increasingly focused on the development of stereoselective and enantioselective methods to control the three-dimensional arrangement of atoms in a molecule. This is particularly important for the synthesis of chiral piperidines, as different stereoisomers can have vastly different biological activities.
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound and its derivatives requires methods that can control the formation of chiral centers.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.
Several catalytic asymmetric methods have been developed for the synthesis of polysubstituted piperidines. nih.gov Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been employed to create polysubstituted piperidines with high enantioselectivity. nih.gov Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. snnu.edu.cn Furthermore, catalytic asymmetric deprotonation followed by an aldehyde trapping and ring expansion sequence offers a route to chiral β-hydroxy piperidines from pyrrolidine (B122466). acs.org The use of chiral phosphoric acids as catalysts has also been explored in the asymmetric [4+2] cycloaddition of benzocyclobutylamines with enones to produce highly functionalized cyclohexylamine (B46788) derivatives. nih.gov
| Catalyst Type | Reaction | Product Type | Reference |
| Rhodium(I) Complex | [2+2+2] Cycloaddition | Polysubstituted Piperidines | nih.gov |
| Rhodium Complex | Asymmetric Reductive Heck | 3-Substituted Tetrahydropyridines | snnu.edu.cn |
| Chiral Phosphoric Acid | [4+2] Cycloaddition | Functionalized Cyclohexylamines | nih.gov |
The chiral auxiliary approach involves temporarily incorporating a chiral molecule (the auxiliary) into the starting material. This auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiopure product.
Chiral auxiliaries, such as enantiopure α-phenylethylamine, have been used in asymmetric Michael additions to create enantiopure adducts that can be further transformed into piperidine derivatives. ucl.ac.uk Arylsulfinamides are another important class of chiral auxiliaries used in the asymmetric synthesis of N-heterocycles, including piperidines, through reactions involving sulfinylimines. researchgate.net A notable application is the use of a novel chiral auxiliary-homoallylic amine in the aza-silyl-Prins reaction to produce enantiopure piperidines and pipecolic acid derivatives. sci-hub.se Furthermore, chiral aminoalcohol-derived δ-lactams can serve as precursors for the synthesis of enantiopure 3,3,5-trisubstituted piperidines through stereoselective dialkylation. acs.org
| Chiral Auxiliary | Key Reaction | Product Type | Reference |
| α-Phenylethylamine | Asymmetric Michael Addition | Enantiopure Amine Derivatives | ucl.ac.uk |
| Arylsulfinamides | Addition to Sulfinylimines | Enantiopure Piperidines/Pyrrolidines | researchgate.net |
| Homoallylic Amine | Aza-silyl-Prins Reaction | Enantiopure Piperidines | sci-hub.se |
| Aminoalcohol-derived δ-lactam | Stereoselective Dialkylation | Enantiopure 3,3,5-Trisubstituted Piperidines | acs.org |
Reaction Mechanisms and Reactivity Studies of 3,3,5 Trimethylpiperidine
Elucidation of Reaction Pathways Involving the Piperidine (B6355638) Nitrogen
The nitrogen atom, with its lone pair of electrons, is the primary center of reactivity in the 3,3,5-trimethylpiperidine molecule. Its chemical behavior is characterized by its basicity and nucleophilicity, which are fundamental to understanding its reaction pathways.
The basicity of an amine is a measure of its ability to accept a proton. This property can be quantified by the pKₐ of its conjugate acid or by its gas-phase basicity (GB) and proton affinity (PA). researchgate.netlibretexts.org Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, while gas-phase basicity is the negative of the corresponding Gibbs free energy change. researchgate.netlibretexts.org For this compound, a tertiary amine, the nitrogen atom is the primary basic center. The presence of three electron-donating methyl groups (one N-methyl and two C-methyl) increases the electron density on the nitrogen atom, enhancing its basicity compared to the parent piperidine structure.
Table 1: Comparative Basicity of Selected Piperidine Derivatives
| Compound | Structure | pKₐ of Conjugate Acid | Reference(s) |
| Piperidine | C₅H₁₁N | 11.12 | |
| N-Methylpiperidine | C₆H₁₃N | 10.08 | |
| 2,2,6,6-Tetramethylpiperidine (B32323) | C₉H₁₉N | 11.07 | wikipedia.orgaatbio.com |
| This compound | C₈H₁₇N | Estimated to be high | N/A |
The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. It readily participates in nucleophilic substitution and addition reactions with a variety of electrophilic substrates. nih.gov The gem-dimethyl groups at the C3 position and the methyl group at the C5 position create significant steric hindrance around the nitrogen atom, which modulates its nucleophilicity. While it is a strong base, its reactivity as a nucleophile can be tempered by the steric bulk of the electrophile.
Common nucleophilic reactions involving this compound include:
Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Michael Addition: As a nitrogen nucleophile, it can undergo aza-Michael additions to electron-deficient alkenes. ntu.edu.sg
Reactions with Pyridinium Ions: Substituted piperidines are known to react with electron-deficient aromatic systems like N-methylpyridinium compounds in nucleophilic aromatic substitution (SₙAr) reactions. nih.gov
Table 2: Representative Nucleophilic Reactions of this compound
| Reaction Type | Generic Electrophile | Product Type |
| Alkylation | R-X (Alkyl Halide) | Quaternary Ammonium Salt |
| Acylation | R-COCl (Acyl Chloride) | N-Acyl Piperidine (Amide) |
| Michael Addition | C=C-Z (α,β-Unsaturated Carbonyl) | β-Amino Carbonyl Compound |
| SₙAr | Activated Aryl Halide | N-Aryl Piperidine |
Stereochemical Aspects of Reactivity
The stereochemistry of the this compound ring profoundly influences the outcome of its reactions. The fixed, yet conformationally mobile, chair-like structure and the spatial arrangement of the methyl groups dictate the trajectory of approaching reagents.
This steric environment governs the facial selectivity of reactions at the nitrogen atom and at the ring carbons. msu.edu For instance, in reactions such as alkylation or acylation at the nitrogen, the electrophile will preferentially approach from the less sterically hindered face of the molecule. nih.gov Computational and experimental studies on related disubstituted piperidines have shown a strong preference for the acylation of conformers where the α-substituent occupies an axial position, as this minimizes unfavorable gauche interactions in the transition state. nih.gov Similarly, in reactions involving the piperidine ring itself, such as reduction of a ketone derivative or addition to an iminium ion, the substituents direct the incoming nucleophile or hydride to the less hindered face, often with high diastereoselectivity. google.com The specific stereochemical outcome is a result of the interplay between steric hindrance and the conformational energies of the possible transition states. nih.govnih.gov
The Curtin–Hammett principle is a key concept in chemical kinetics used to explain the product distribution of reactions involving rapidly interconverting isomers, such as conformational isomers. wikipedia.orgen-academic.comias.ac.in It states that when the rate of interconversion between two conformers (A and B) is much faster than the rate at which they react to form their respective products (C and D), the ratio of the products is not determined by the relative populations of the ground-state conformers (A and B) but by the difference in the free energies of the transition states leading to those products (ΔG‡). wikipedia.orgen-academic.com
A classic example illustrating this principle is the oxidation of N-methylpiperidine. wikipedia.orgen-academic.com
The N-methylpiperidine exists as two rapidly equilibrating conformers: one with the methyl group in the more stable equatorial position and one with the methyl group in the less stable axial position. The equatorial conformer is significantly more populated at equilibrium.
Oxidation of the nitrogen can occur from either conformer, leading to two different products.
Despite the low population of the axial conformer, if the transition state for its reaction is lower in energy than the transition state for the reaction of the equatorial conformer, the major product will arise from the less stable starting conformer.
However, in the specific case of N-methylpiperidine oxidation, the reaction proceeds faster through the more stable equatorial conformer, which has a lower energy transition state, resulting in a product ratio that favors the product from the equatorial pathway. wikipedia.org The product ratio of 95:5 reflects that the more stable conformer leads to the major product in this instance. wikipedia.org
This principle is directly applicable to reactions of this compound. The various chair conformers interconvert rapidly, and the product distribution of any irreversible reaction will be controlled by the relative energies of the various possible transition states, not by the ground-state populations of the conformers. ias.ac.inresearchgate.net
Free Radical Reactions and Nitroxide Formation
Tertiary amines, particularly those with steric hindrance around the nitrogen, can be oxidized to form stable aminoxyl radicals, commonly known as nitroxide radicals. mdpi.comwhiterose.ac.uk this compound can undergo such oxidation to yield the corresponding this compound-1-oxyl radical.
The formation of these radicals typically involves one-electron oxidation of the parent amine. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or catalyzed reactions involving metal ions. mdpi.com The stability of the resulting nitroxide is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms and the steric protection afforded by the adjacent methyl groups, which prevents dimerization and other radical termination pathways. rsc.org
Once formed, these piperidine nitroxides are versatile redox-active species. They can undergo a further one-electron oxidation to form a highly reactive N-oxoammonium cation or a one-electron reduction to form the corresponding hydroxylamine (B1172632). whiterose.ac.ukmdpi.com This redox cycling is central to their application as antioxidants and as catalysts for oxidation reactions. The one-electron oxidation potentials of piperidine nitroxides to their oxoammonium cations typically fall in the range of 750–975 mV. nih.govacs.org
Table 3: Redox Reactions of a Generic Piperidine Nitroxide Radical
| Reaction | Reactant | Product | Redox Change |
| Oxidation | Nitroxide Radical (>N-O•) | Oxoammonium Cation (>N⁺=O) | One-electron oxidation |
| Reduction | Nitroxide Radical (>N-O•) | Hydroxylamine (>N-OH) | One-electron reduction |
| H-Abstraction | Nitroxide Radical (>N-O•) | Hydroxylamine (>N-OH) | Radical abstraction |
Generation and Reactivity of Hindered Amine Nitroxides (e.g., TEMPO analogs)
Hindered secondary amines, such as this compound, can be oxidized to form persistent nitroxide radicals (also known as aminoxyl radicals). This transformation is a key step in their function as antioxidants and stabilizers. The oxidation can be achieved using various oxidizing agents or can occur in situ during processes like photo-oxidation. nih.gov The resulting this compound-N-oxyl would be an analogue of the extensively studied 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO).
Once formed, these nitroxides are highly effective radical scavengers. They react readily with a wide variety of transient radicals, including carbon-centered (alkyl) and oxygen-centered (peroxyl) radicals. mdpi.com The reaction involves the coupling of the nitroxide's unpaired electron with the radical species, forming a stable, non-radical alkoxyamine product. This reactivity is central to their ability to interrupt radical chain reactions. mdpi.comacs.org The rate constants for these trapping reactions are typically very high. For instance, TEMPO and its derivatives react with various radicals at rates that underscore their efficiency as scavengers.
Interactive Table: Representative Reaction Rate Constants of Piperidine Nitroxides with Various Radicals
| Nitroxide Reactant | Radical Species | Rate Constant (k) in M⁻¹s⁻¹ | pH / Conditions |
| TEMPO | Hyponitrite Radical (HNO₂)• | (2.4 ± 0.2) × 10⁶ | 6.8 |
| TEMPOL | Hyponitrite Radical (HNO₂)• | (9.8 ± 0.2) × 10⁵ | 6.8 |
| TEMPO | Peroxide Radicals | 2 × 10⁷ to 10⁸ | Varies |
| TEMPO | Thiyl Radicals | 5 × 10⁸ to 7 × 10⁸ | Varies |
This table presents data for TEMPO and its 4-hydroxy derivative (TEMPOL) to illustrate the typical reactivity of piperidine-based nitroxides. Data sourced from multiple studies. nih.govnih.gov
Mechanism of Radical Trapping and Termination
The primary mechanism by which hindered amines like this compound stabilize materials against degradation is a catalytic cycle often referred to as the Denisov Cycle. wikipedia.org This process is remarkably efficient because the stabilizing compound is regenerated rather than consumed.
The cycle involves the following key steps:
Oxidation of the Amine : The secondary amine (>NH) is oxidized by polymer peroxy radicals (POO•) to form the corresponding nitroxide radical (>NO•).
Alkyl Radical Trapping : The nitroxide radical (>NO•) rapidly traps a polymer alkyl radical (P•) to form a stable amino ether or alkoxyamine (>NOP). This step effectively breaks the degradation chain.
Regeneration of the Nitroxide : The amino ether (>NOP) reacts with another peroxy radical (POO•) to regenerate the nitroxide radical (>NO•) and form a stable polymer hydroperoxide (POOH).
This cyclic process allows a single molecule of the hindered amine to deactivate multiple radical species, accounting for its high efficiency as a stabilizer. While most commercial HALS are based on 2,2,6,6-tetramethylpiperidine, the fundamental mechanism is applicable to other hindered piperidines like this compound. wikipedia.org Radical termination, the definitive end of a chain reaction, occurs through the combination of any two radical species, such as two alkyl radicals combining or an alkyl radical combining with a nitroxide. harvard.edu
Kinetic Isotope Effects in Radical Processes
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if the cleavage of a specific bond is involved in the rate-determining step of a reaction. libretexts.org This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in reaction rate.
In the context of radical reactions involving piperidines, KIE studies are crucial for understanding hydrogen atom transfer (HAT) processes. For example, extensive research on the reaction of TEMPO with antioxidants like ascorbic acid has revealed exceptionally large KIE values (kH/kD often exceeding 20). researchgate.netrsc.org Such large values are significantly beyond the semiclassical limit predicted by differences in zero-point energies and are considered strong evidence for quantum mechanical tunneling in the hydrogen transfer step. researchgate.netrsc.org
While specific KIE studies on this compound are not widely reported, applying this technique would be invaluable. A KIE experiment could definitively establish whether HAT from the piperidine ring's C-H bonds or the N-H bond is a key step in its antioxidant or derivatization reactions, thereby providing deep mechanistic insight.
Interactive Table: Kinetic Isotope Effect Data for TEMPO Reactions
| Reaction System | kH/kD | Temperature (K) | Solvent | Implication |
| TEMPO + Ascorbic Acid | 24.2 (± 0.6) | 298 | Water | H-transfer is rate-determining; significant quantum tunneling. |
| TEMPO + Ascorbic Acid | 31.1 (± 1.1) | 298 | 1:1 Water-Dioxane | Increased KIE in less polar solvent, confirming tunneling. |
| PTIO• + Ascorbic Acid | 12.8 | 298 | Phosphate Buffer (pH 7.0) | Large KIE suggesting H-transfer is key; potential tunneling. |
This table shows KIE data for reactions involving the analogous TEMPO radical and another nitroxide, PTIO•, highlighting the utility of this method. Data sourced from multiple studies. researchgate.netrsc.orgrsc.org
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound can proceed through various pathways, with the mechanism depending on the specific transformation.
C-N Bond Formation Mechanisms
The formation of a carbon-nitrogen bond involving the piperidine nitrogen is a fundamental transformation. As a secondary amine, this compound can participate in a range of C-N bond-forming reactions.
One major pathway is through the generation of nitrogen-centered radicals. Under photocatalytic or electrochemical conditions, the N-H bond can be activated to form an iminyl radical, which can then engage in C-N coupling reactions. researchgate.net Alternatively, radical decarboxylative coupling reactions can form tertiary amines from nitroarenes and carboxylic acids, proceeding through a proposed bimolecular homolytic substitution (SH2) pathway on a metal-amine intermediate species. nih.gov
Another relevant mechanism involves the transition metal-catalyzed intramolecular hydroamination or carboamination of substrates containing both an amine and an alkene. For instance, copper(II)-promoted oxidative cyclization of γ- and δ-alkenyl sulfonamides is a viable route to forming substituted piperidine rings. nih.gov The mechanism is believed to involve the formation of a carbon radical intermediate following an initial aminocupration step. nih.gov
Rearrangement Pathways in Substituted Piperidines
While rearrangement pathways specific to this compound are not prominently featured in the literature, studies on other substituted piperidine systems illustrate the types of skeletal reorganizations that are possible.
One notable example is the Favorskii rearrangement, which has been observed in a related piperidine system. The reaction of 3-bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl with a base induces a rearrangement that results in a ring contraction, forming a substituted pyrrolidine (B122466) derivative. acs.org
Furthermore, complex, acid-catalyzed cascade reactions can lead to significant molecular rearrangements. Intramolecular hydroamination reactions, for example, can initiate cascades that form polycyclic structures containing a piperidine ring, sometimes proceeding through unexpected N-to-O transfer reactions or transannular cyclizations to yield sterically crowded bridged systems. cardiff.ac.uk Such pathways highlight the potential for complex derivatives of this compound to undergo sophisticated rearrangements under specific catalytic conditions.
Theoretical and Computational Investigations of 3,3,5 Trimethylpiperidine
Conformational Analysis and Dynamics
The stereochemistry of the piperidine (B6355638) ring is a cornerstone of its chemical behavior. Theoretical models are essential for understanding the subtle energetic differences between its various spatial arrangements.
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org This chair form is significantly more stable than the alternative boat or twist-boat conformations. nih.gov However, in sterically crowded derivatives, contributions from non-chair forms, such as the twist-boat, can become relevant. rsc.orgresearchgate.net The piperidine chair has two distinct orientations for the N-H bond: axial and equatorial. The equatorial conformation is generally found to be more stable. wikipedia.org For the parent piperidine molecule, the energy difference is modest, but substitution on the ring can significantly alter this preference. wikipedia.org
Piperidine rings are not static; they undergo rapid conformational interconversion at room temperature. The primary process is ring inversion, which converts one chair conformation into another, causing equatorial substituents to become axial and vice versa. For the parent piperidine, the free energy activation barrier for ring inversion is approximately 10.4 kcal/mol. wikipedia.org
A separate, lower-energy process is nitrogen inversion, where the N-H group flips between axial and equatorial positions. wikipedia.org This process has a much lower activation barrier of about 6.1 kcal/mol, allowing for rapid equilibration between the two chair conformers. wikipedia.org Computational studies using methods like DFT have been employed to predict the energy profiles and ground-state conformations of complex piperidine derivatives. rsc.org
The relative energies for conformers of piperidine and a methylated analogue are presented below, illustrating the energetic preferences.
| Compound | Conformation | Relative Free Energy (kcal/mol) | Source |
| Piperidine | Equatorial NH | 0 (More Stable) | wikipedia.org |
| Piperidine | Axial NH | 0.2 - 0.72 | wikipedia.org |
| N-Methylpiperidine | Equatorial Me | 0 (More Stable) | wikipedia.org |
| N-Methylpiperidine | Axial Me | 3.16 | wikipedia.org |
Note: This interactive table allows you to compare the relative stability of different conformers.
The substitution of methyl groups on the piperidine ring profoundly influences its preferred conformation. ontosight.ai The steric bulk of a methyl group generally dictates a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents or hydrogens. rsc.org In N-methylpiperidine, the equatorial preference is significantly larger than in methylcyclohexane. wikipedia.org
For 3,3,5-trimethylpiperidine, these principles dictate a specific conformational outcome. The piperidine ring will exist in a chair conformation. At the C3 position, the gem-dimethyl groups will occupy one axial and one equatorial position. The methyl group at the C5 position will strongly favor the equatorial orientation to avoid severe steric strain that would arise from a 1,3-diaxial interaction with the axial methyl group at C3. Therefore, the most stable conformer is predicted to be the chair form with an axial methyl at C3, an equatorial methyl at C3, and an equatorial methyl at C5. Studies on other cis- and trans-disubstituted piperidines confirm that such steric factors are the dominant forces controlling the lowest energy conformations. rsc.org
Electronic Structure and Bonding Analysis
Advanced computational methods provide a deeper understanding of the electron distribution and bonding within the this compound molecule.
Density Functional Theory (DFT) has become a standard tool for investigating the properties of piperidine derivatives. rsc.orgacs.org It is used to perform geometry optimizations, calculate relative energies of conformers, and determine vibrational frequencies. rsc.org Various functionals, such as B3LYP and M06-2X, combined with appropriate basis sets like 6-311+G(d,p), are commonly used to model these systems accurately. rsc.orgresearchgate.net These calculations can corroborate experimental findings and predict molecular properties like bond lengths, bond angles, and dipole moments for the ground state of the molecule. researchgate.net
The table below summarizes typical applications of DFT in the study of piperidine-related compounds.
| DFT Application | Calculated Property | Typical Functional/Basis Set | Source |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | B3LYP/6-311+G(d,p) | rsc.org |
| Energy Calculation | Relative conformer stability, activation barriers | M06-2X | researchgate.net |
| Frequency Calculation | Vibrational spectra for characterization | PBE0/def2-SVP | nih.gov |
Note: This interactive table highlights the versatility of DFT methods in computational chemistry.
Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative and electrostatic interactions within a molecule by analyzing the electron density in terms of localized orbitals. researchgate.netpsu.edu In piperidine systems, a key interaction is the delocalization of the nitrogen atom's lone pair (a donor orbital) into the antibonding orbitals (acceptor orbitals) of adjacent C-C or C-H bonds (LP(N) → σ*). researchgate.netpsu.edu
Spectroscopic Property Prediction (Methodological Focus)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the conformational preferences of flexible ring systems like piperidines. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR parameters such as chemical shifts and coupling constants, which are then compared with experimental data to assign the correct conformation.
For this compound, which can exist in different chair and boat conformations, computational modeling can predict the NMR spectra for each possible isomer. The process typically involves geometry optimization of the various conformers to find their minimum energy structures. Subsequently, NMR shielding tensors are calculated for each optimized geometry. By performing a Boltzmann-weighted average of the calculated shieldings of the different conformers, an ensemble-averaged spectrum can be generated that accounts for the dynamic equilibrium between conformations in solution. researchgate.net
The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. For instance, studies on related N-nitroso piperidines have shown that semiempirical molecular orbital calculations can reasonably predict the presence of a single conformer in equilibrium. whiterose.ac.uk Furthermore, computational approaches can help interpret the effects of substitution on the 1H and 13C chemical shifts in terms of the preferred conformations. whiterose.ac.uk This synergy between computational prediction and experimental NMR data is crucial for the unambiguous conformational assignment of complex molecules like this compound. acs.orgkoreascience.kr
| Parameter | Method | Application |
| Chemical Shifts (¹H, ¹³C) | DFT, Ab initio | Conformational analysis, Isomer identification |
| Coupling Constants (J) | DFT | Dihedral angle determination, Stereochemistry |
| Shielding Tensors | DFT | Anisotropy effects, Structure refinement |
Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for studying paramagnetic species, such as nitroxide radicals. Theoretical calculations, particularly DFT, are extensively used to predict and interpret the EPR parameters of nitroxide derivatives, providing insights into their electronic structure and environment. For nitroxide derivatives of this compound, computational studies can elucidate the relationship between the molecular structure and the magnetic tensor components, namely the g-tensor and the hyperfine coupling tensor (A-tensor).
The hyperfine coupling constant (hfcc), particularly for the nitrogen nucleus (¹⁴N), is sensitive to the geometry of the nitroxide group and its interaction with the surrounding molecular framework. Theoretical models can calculate these parameters for different conformations of the piperidine ring, helping to understand how steric hindrance and electronic effects from the trimethyl substitution pattern influence the spin distribution. researchgate.net For example, studies on other piperidine-based nitroxides, such as TOAC (4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-4-carboxylic acid), have demonstrated that an integrated computational approach can reliably determine even weak magnetic couplings. whiterose.ac.uk
Furthermore, the polarity of the environment can significantly affect the EPR parameters. Computational models can simulate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules, to predict how the g- and A-values change in different media. nih.govims.ac.jp These theoretical predictions are vital for interpreting experimental EPR spectra and for designing new nitroxide spin labels based on the this compound scaffold with specific desired properties.
| EPR Parameter | Computational Method | Information Gained |
| g-tensor | DFT | Electronic structure, Anisotropy |
| A-tensor (hfcc) | DFT | Spin distribution, Conformational effects |
| Solvent Effects | DFT with PCM/Explicit Solvent | Environmental polarity, Hydrogen bonding |
Reaction Mechanism Modeling
Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. Computational chemistry provides powerful tools to locate and analyze these fleeting structures. For reactions involving this compound, such as nucleophilic substitutions, oxidations, or catalytic functionalizations, transition state theory combined with quantum mechanical calculations can elucidate the reaction pathways. whiterose.ac.uk
The process of characterizing a transition state typically begins with a search for a saddle point on the potential energy surface connecting reactants and products. sciencedaily.comrsc.org Methods like the Nudged Elastic Band (NEB) or algorithms that follow a specific vibrational mode are employed to locate the TS geometry. Once a candidate structure is found, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
For instance, in the context of piperidine chemistry, DFT studies have been used to investigate the mechanism of palladium-catalyzed γ-arylation, revealing a multi-step cycle that includes C-H activation via a concerted metalation-deprotonation transition state. umich.edu Similarly, in the OH-initiated degradation of piperidine, computational studies have identified the transition states for hydrogen abstraction from different positions on the ring. acs.org These theoretical approaches can be applied to this compound to predict its reactivity in various chemical transformations and to understand the role of its specific substitution pattern in influencing the activation barriers of elementary steps.
| Computational Task | Method | Outcome |
| Transition State Search | Nudged Elastic Band (NEB), Synchronous Transit-Guided Quasi-Newton (STQN) | Geometry of the transition state |
| Transition State Verification | Frequency Calculation | Confirmation of a first-order saddle point (one imaginary frequency) |
| Intrinsic Reaction Coordinate (IRC) | IRC Calculation | Connection of the transition state to the corresponding reactants and products |
For more complex chemical transformations that may involve multiple steps and intermediates, a more comprehensive understanding is gained by mapping the potential energy surface (PES). A PES is a multidimensional surface that represents the energy of a molecule or a system of molecules as a function of its geometry. nih.gov Computational methods allow for the exploration of the PES to identify stable intermediates, transition states, and the minimum energy paths connecting them. researchgate.netchemrxiv.org
For reactions involving this compound, mapping the PES can reveal competing reaction pathways and explain observed product distributions. For example, in the cobalt-catalyzed formation of substituted piperidines, DFT calculations were used to map out the PES, which showed that a pathway involving a benzyl-radical intermediate followed by ring closure was energetically more favorable than a direct 1,2-hydrogen-atom transfer. Similarly, studies on the OH radical reaction with piperidine have mapped the PES to show the relative energies of various stationary points, including pre-reaction adducts and transition states for H-abstraction from different sites. acs.org
The construction of a detailed PES for a reaction of this compound would involve calculating the energies of a large number of molecular geometries. This can be computationally intensive, but it provides a complete picture of the reaction landscape. Such maps are invaluable for understanding reaction selectivity, predicting the influence of catalysts, and designing new synthetic routes. ims.ac.jp
| Feature of PES | Computational Approach | Significance |
| Local Minima | Geometry Optimization | Identification of stable reactants, intermediates, and products |
| Saddle Points | Transition State Search | Identification of transition states and determination of activation energies |
| Reaction Pathways | Intrinsic Reaction Coordinate (IRC) Following | Elucidation of the sequence of elementary steps in a complex reaction |
Advanced Spectroscopic Characterization Methodologies Excluding Property Reporting
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a cornerstone for the detailed analysis of 3,3,5-trimethylpiperidine systems in both solution and the solid state.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY), are instrumental in unraveling the three-dimensional structure and conformational preferences of molecules in solution.
NOESY experiments provide information about through-space correlations between protons that are in close proximity, which is crucial for determining the relative orientation of substituents on the piperidine (B6355638) ring. For instance, NOESY data can confirm the maintenance of specific structure types in solution. rsc.org Analysis of NOESY spectra, often in conjunction with other 2D NMR data like TOCSY, allows for the assignment of proton resonances and the determination of intramolecular NOE-derived distances. oup.com
HOESY is particularly valuable for probing interactions between different types of nuclei, such as ¹H and ⁷Li. This technique can detect through-space interactions between lithium ions and protons of the molecule, providing evidence for the formation of complexes in solution. acs.org For example, ¹H,⁷Li-HOESY data has been used to corroborate the solution-state structures of organolithium complexes. rsc.org Intermolecular interactions between solutes and ionic liquids have also been investigated using {¹H-¹⁹F} HOESY and {¹H-¹H} ROESY, revealing details about the local environment of anions and cations near the solute. researchgate.net
These advanced 2D NMR methods offer a powerful approach to understanding the complex solution-state behavior and conformational dynamics of substituted piperidines. rsc.orgarxiv.org
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating reversible molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. libretexts.org These processes can lead to changes in chemical shifts or coupling constants in the NMR spectrum. libretexts.org
The rate of exchange can be manipulated by varying the sample temperature; cooling slows the exchange rate, while warming increases it. libretexts.org By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate of the exchange process. ias.ac.in This analysis is often based on the modified Bloch equations or, for more complex coupled spin systems, a quantum mechanical approach using the density matrix procedure. ias.ac.in
For exchange processes between non-identical isomers, the rate of return to equilibrium from a non-equilibrium state can provide the rate constant for the exchange. ias.ac.in A key application of DNMR is the study of hindered internal rotation, such as the rotation around the C-N bond in amides, which is relevant to understanding the dynamics of piperidine-containing structures. ias.ac.inresearchgate.net
Two-dimensional EXchange SpectroscopY (EXSY) is a 2D NMR technique that is particularly useful for quantifying dynamic processes, such as slow conformational changes, in the millisecond time window. libretexts.org It provides off-diagonal peaks for spins that are undergoing chemical exchange. libretexts.org
More recently, hyperpolarized relaxation dispersion experiments have been developed to measure chemical exchange dynamics, even at low concentrations, by taking advantage of the signal enhancement from dynamic nuclear polarization (DNP). nih.gov This has been demonstrated for ligand binding to a protein, where a two-point measurement allowed for the determination of the exchange term in the relaxation rate expression. nih.gov
Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about molecules in the solid phase, where they often exist in ordered assemblies. Cross-polarization/magic angle spinning (CP/MAS) is a standard technique used to acquire high-resolution spectra of spin-1/2 nuclei with low natural abundance, such as ¹³C and ¹⁵N, in solids. nih.gov
For instance, ¹³C CP/MAS NMR has been used to characterize piperidinium (B107235) salts, confirming proton transfer through the observation of chemical shift changes. nih.gov The technique is sensitive to the local environment of the nuclei, and the resulting spectra can be compared to those of the starting materials to verify the formation of a new crystalline phase. nih.gov In studies of piperidine adducts of larger molecules, solid-state cadmium-113 (B1200676) NMR has been employed to probe molecular distortions. acs.org
The formation of supramolecular assemblies, governed by noncovalent interactions like hydrogen bonds, can be investigated using ssNMR. researchgate.net For example, the self-assembly of sulfamethazinate anions in a piperidinium salt, leading to the formation of interconnected supramolecular sheets, has been studied. nih.gov Furthermore, ssNMR can be used to analyze peptide assemblies, where peptides containing piperidine-derived amino acids might be investigated. ualberta.ca
Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the sensitivity of NMR spectroscopy by transferring polarization from highly polarized electron spins (typically from stable radicals) to the nuclear spins of the sample. bruker.comwikipedia.org This leads to significant gains in signal intensity, reducing experiment times and enabling the study of samples at low concentrations or with low-abundance nuclei. bruker.comnih.gov
DNP-enhanced solid-state NMR (DNP-ssNMR) is particularly powerful for characterizing materials and complex systems. ameslab.gov The sample is typically prepared by incorporating a polarizing agent (a stable radical) into a glassy solvent matrix along with the analyte. bruker.com The experiment is performed at low temperatures (around 100 K) and involves microwave irradiation to facilitate the polarization transfer. bruker.com
This methodology has been applied to pharmaceutical formulations to obtain detailed atomic-level characterization of active pharmaceutical ingredients (APIs) within tablets. nih.gov DNP can enable the rapid acquisition of one- and two-dimensional ¹³C and ¹⁵N ssNMR spectra with natural isotopic abundance, allowing for the identification of the API's physical form (e.g., amorphous) and the study of API-excipient interactions. nih.gov Given that many pharmaceutical compounds contain piperidine moieties, DNP-ssNMR is a highly relevant technique. Paramagnetic relaxation enhancement (PRE) NMR, which relies on the introduction of a paramagnetic center like a nitroxide radical, is another method that provides long-range distance information and can be used to study the structure and dynamics of biomolecules. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as nitroxide radicals. It is highly sensitive to the local environment and mobility of the radical. researchgate.net
Nitroxide radicals, such as those derived from piperidine (e.g., TEMPO), are widely used as spin probes and labels in EPR spectroscopy. st-andrews.ac.ukpageplace.de The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide. mdpi.com In solution, freely rotating nitroxides typically show a three-line spectrum due to the interaction of the unpaired electron with the nitrogen nucleus. chempap.orgresearchgate.net In more viscous or solid environments, the motion is restricted, leading to an anisotropic spectrum. chempap.orgresearchgate.net
By analyzing the lineshape of the EPR spectrum, information about the rotational correlation time (τc), which describes the mobility of the spin probe, can be obtained. rsc.org This allows for the study of the microenvironment's viscosity and dynamics. researchgate.net
EPR spectroscopy is also sensitive to the polarity of the nitroxide's environment, which affects the g- and hyperfine tensor values. rsc.org High-field EPR can resolve these parameters more accurately, providing detailed insights into the solvation of the radical. rsc.org For example, studies on TEMPO-based spin probes in ionic liquids have shown that small changes in the substituent on the piperidine ring are sufficient for the molecules to reside in different domains of the ionic liquid with varying dielectric properties. rsc.org
The stability and redox activity of nitroxide radicals can also be investigated using EPR. For instance, the reduction of TEMPO to its corresponding hydroxylamine (B1172632) in biological systems can be monitored, providing information about the local redox environment. nih.gov
Spin-Labeling Techniques for Investigating Conformational Changes
Spin-labeling is a powerful application of Electron Paramagnetic Resonance (EPR) spectroscopy used to investigate the dynamic and structural properties of molecules, including conformational changes. While this compound itself is not a radical, it can be derivatized into a stable nitroxide radical, such as a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to serve as a spin label. st-andrews.ac.uk These spin labels are paramagnetic probes containing an unpaired electron, typically on a nitroxyl (B88944) (N-O•) group. st-andrews.ac.ukmdpi.com
The methodology involves chemically attaching the spin label to a molecule of interest. The EPR spectrum of the spin label is highly sensitive to its local environment, including its rotational mobility and the polarity of its surroundings. Changes in the conformation of the host molecule will alter the motion of the attached spin label, which is directly reflected in the line shape of the EPR spectrum. nih.gov For piperidine-based spin labels, the molecule can "jump" between different conformations, such as chair and twist-boat forms, and the rate of this process can be studied by analyzing the temperature dependence of the EPR spectra. iupac.org
By analyzing the hyperfine splittings and the g-tensor components from the EPR spectrum, detailed information about the conformational equilibria and the energy barriers between different conformers can be extracted. iupac.org For instance, in studies of peptides, spin labels like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), which has a rigid piperidine framework, are incorporated into the peptide backbone. nih.gov The resulting EPR data provides insights into the peptide's secondary structure and backbone dynamics. nih.gov This technique allows for the investigation of conformational changes that are often crucial for biological function or chemical reactivity.
Mass Spectrometry Approaches for Mechanistic Insight
Mass spectrometry (MS) is an essential analytical tool for gaining mechanistic insights by identifying reaction intermediates and elucidating the structural connectivity of molecules through their fragmentation patterns.
Fragmentation Pattern Analysis for Structural Connectivity
In mass spectrometry, particularly with hard ionization techniques like Electron Impact (EI), molecules fragment in predictable ways that provide a fingerprint corresponding to their structure. acdlabs.com Analyzing the fragmentation pattern of this compound allows for the confirmation of its structural connectivity.
The fragmentation of cyclic amines is driven by the stability of the resulting radical cations. Key fragmentation pathways for a substituted piperidine like this compound would include:
Alpha-Cleavage: The cleavage of a C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This results in the loss of a substituent group, such as a methyl (CH₃) or an ethyl (C₂H₅) radical from the ring, leading to the formation of a stable iminium ion. For this compound, the loss of a methyl group (mass loss of 15) from the C3 or C5 position is anticipated.
Ring Opening: As seen in complex piperidine-containing molecules like fentanyl, a fragmentation pathway can involve the opening of the piperidine ring. researchgate.net This can be initiated by proton transfer followed by bond cleavage.
Loss of Small Neutral Molecules: Fragmentation can also proceed via the elimination of small, stable neutral molecules. miamioh.edu
The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ion peaks at specific mass-to-charge (m/z) ratios. The relative abundance of these peaks helps in piecing together the molecular structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 127 | [C₈H₁₇N]⁺• (Molecular Ion) | - |
| 112 | [M - CH₃]⁺ | CH₃• (15 u) |
| 98 | [M - C₂H₅]⁺ | C₂H₅• (29 u) |
| 84 | Ring fragmentation product | C₃H₇• (43 u) |
| 70 | Ring fragmentation product | C₄H₉• (57 u) |
| 57 | Iminium ion fragment | C₅H₁₀ (70 u) |
This table is predictive and based on general fragmentation principles for cyclic amines.
In Situ Mass Spectrometry for Reaction Monitoring
In situ or online mass spectrometry allows for the real-time monitoring of chemical and enzymatic reactions, providing crucial mechanistic insights by detecting short-lived intermediates. rsc.org Techniques such as electrospray ionization (ESI-MS) can be coupled with microfluidic systems to continuously sample a reaction mixture. rsc.org
This approach would be highly valuable for studying reactions involving this compound, either as a reactant or a product. For example, during its synthesis, ESI-MS could track the disappearance of starting materials and the appearance of the final product (m/z 128 for [M+H]⁺ in positive ion mode). More importantly, it could identify and characterize any transient intermediates by their specific m/z ratios. rsc.org Time-dependent shifts in the abundances of these ions provide kinetic data on different steps of the reaction mechanism. rsc.org This methodology is powerful because it allows for the structural elucidation of otherwise elusive species through subsequent tandem mass spectrometry (MS/MS) experiments performed directly on the trapped intermediate ions. rsc.org
X-ray Diffraction Methodologies for Solid-State Structure
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise data on bond lengths, bond angles, and conformational details.
Crystallographic Techniques for Confirming Calculated Conformations
For a molecule like this compound, which possesses conformational flexibility, theoretical calculations (e.g., using Density Functional Theory, DFT) can predict the most stable conformations. X-ray crystallography provides the experimental data to validate these computational models. psu.edu
The procedure involves growing a suitable single crystal of this compound or a solid derivative. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields an electron density map from which the positions of all non-hydrogen atoms can be determined with high precision.
For substituted piperidines, crystallography confirms the preferred conformation of the six-membered ring—typically a chair, but sometimes a twisted or boat conformation depending on the substitution pattern. researchgate.netcdnsciencepub.comiucr.org For example, X-ray studies of various piperidine derivatives have shown that the ring can adopt a chair form flattened at the nitrogen atom or a twist-boat conformation. nih.govcdnsciencepub.com The precise bond lengths and angles obtained from the crystal structure serve as a benchmark for the accuracy of the force fields and basis sets used in computational chemistry. researchgate.net In some cases, crystallography has revealed the co-existence of multiple conformers within the same crystal lattice, providing a unique opportunity to compare their geometries in a nearly identical solid-state environment. psu.edu
Table 2: Typical Geometric Parameters of a Substituted Piperidine Ring from X-ray Crystallography
| Parameter | Typical Value Range | Reference |
| N-C Bond Length | 1.45 - 1.48 Å | researchgate.net |
| C-C Bond Length | 1.51 - 1.54 Å | cdnsciencepub.com |
| C-N-C Bond Angle | 109° - 112° | cdnsciencepub.com |
| C-C-C Bond Angle | 110° - 114° | cdnsciencepub.com |
| C-C-N Bond Angle | 109° - 111° | pleiades.online |
Note: These values are general for substituted piperidine rings and provide a reference for what would be expected for this compound.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of the vibrational spectrum of this compound provides a detailed molecular fingerprint and offers insights into its structure and bonding.
C-H Stretching: Vibrations of the carbon-hydrogen bonds of the methyl groups and the piperidine ring typically appear in the 2800-3000 cm⁻¹ region. researchgate.net
CH₂ and CH₃ Bending: Scissoring, wagging, and twisting vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups occur in the 1350-1470 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching of the carbon-nitrogen bonds in the ring is expected in the 1000-1250 cm⁻¹ range.
Ring Vibrations: Skeletal vibrations involving the entire piperidine ring structure appear at lower frequencies and are sensitive to the ring's conformation. psgcas.ac.in
Computational methods are often used in conjunction with experimental spectroscopy. researchgate.netpsgcas.ac.in Quantum chemical calculations can predict the vibrational frequencies and intensities, which aids in the definitive assignment of the observed bands in the experimental IR and Raman spectra. acs.orgscispace.com Comparing the experimental spectra with calculated spectra for different possible conformers (e.g., chair with axial vs. equatorial methyl groups) can help determine the dominant conformation in the sample.
Table 3: Characteristic Vibrational Frequencies for Substituted Piperidines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |
| N-H Stretch | 3200 - 3400 | IR/Raman | researchgate.net |
| C-H Asymmetric Stretch (CH₃) | ~2967 | IR/Raman | researchgate.net |
| C-H Symmetric Stretch (CH₂) | ~2925 | IR/Raman | psgcas.ac.in |
| CH₂ Scissoring | 1450 - 1475 | IR/Raman | researchgate.net |
| C-N Stretch | 1000 - 1250 | IR/Raman | psgcas.ac.in |
| N-H Out-of-plane Bend | ~640 | IR | researchgate.net |
Note: The N-H stretch would be absent in N-methylated piperidines like 1,3,3-trimethylpiperidine.
Derivatization and Functionalization Strategies of 3,3,5 Trimethylpiperidine
N-Alkylation and N-Acylation Reactions
The secondary amine functionality of 3,3,5-trimethylpiperidine is a prime site for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of functional groups, thereby tuning the molecule's physical and chemical properties.
N-Alkylation is commonly achieved by reacting this compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction is often carried out with the piperidine (B6355638) in excess or by the slow addition of the alkylating agent. researchgate.net Common bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be employed in a solvent like dimethylformamide (DMF) to facilitate the reaction by deprotonating the secondary amine, thus increasing its nucleophilicity. researchgate.net The choice of solvent and base can be optimized depending on the reactivity of the alkyl halide. researchgate.net For instance, a typical procedure involves stirring this compound with an alkyl bromide or iodide in anhydrous acetonitrile (B52724) at room temperature. researchgate.net
N-Acylation introduces an acyl group to the nitrogen atom, forming a more stable amide linkage. This is a valuable strategy for creating precursors for further functionalization or for directly incorporating the piperidine moiety into larger molecular architectures. The reaction is typically performed using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. google.com While the high reactivity of acyl chlorides makes them effective acylating agents, the reaction can be highly exothermic and requires careful temperature control. google.com The use of acid anhydrides offers a milder alternative. researchgate.net The steric hindrance presented by the methyl groups at the 3 and 5 positions of the piperidine ring can influence the reaction conditions required for efficient acylation, potentially necessitating higher temperatures or longer reaction times compared to less substituted piperidines. rsc.org
| Reaction Type | Reagents | Base | Solvent | Key Considerations |
| N-Alkylation | Alkyl Halides (R-X) | K₂CO₃, NaH, or none | Acetonitrile, DMF | Control of stoichiometry to avoid over-alkylation. researchgate.net |
| N-Acylation | Acyl Chlorides (RCOCl) | Triethylamine, Pyridine | Dichloromethane, Toluene | Exothermic reaction requiring temperature control. google.com |
| N-Acylation | Acid Anhydrides ((RCO)₂O) | Bismuth(III) salts (catalyst) | Solvent-free or various | Milder conditions compared to acyl chlorides. researchgate.net |
Functionalization at Ring Carbon Positions
While the nitrogen atom is the most readily reactive site, functionalization of the carbon atoms of the this compound ring opens up avenues for creating more complex and diverse derivatives.
Directed Metalation Strategies for Regioselective Substitution
Directed metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective deprotonation and subsequent functionalization of aromatic and heterocyclic compounds. wikipedia.org This strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to a specific adjacent position. semanticscholar.org For saturated heterocycles like piperidine, the application of DoM is less straightforward due to the lack of aromatic C-H acidity.
However, by introducing a suitable directing group on the nitrogen atom, such as a carbamate (B1207046) (e.g., -Boc), it is possible to activate the adjacent C-H bonds for deprotonation. The lithiation of N-Boc protected piperidines typically occurs at the C2 position due to the coordinating ability of the carbamate group. researchgate.netwhiterose.ac.uk The steric hindrance from the methyl groups at the 3 and 5 positions in this compound would likely influence the regioselectivity of such a deprotonation, potentially favoring the less hindered C6 position or requiring specific reaction conditions to achieve functionalization at other positions. The use of strong, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be crucial in these reactions to avoid nucleophilic addition to the directing group and to control the site of deprotonation. semanticscholar.org
Introduction of Oxygen-Containing Functional Groups
The introduction of oxygen-containing functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, onto the piperidine ring significantly enhances its synthetic utility, providing handles for further transformations.
Hydroxylation , the introduction of a hydroxyl group, can be a challenging transformation on a saturated carbocyclic ring. One potential strategy involves the use of enzymatic C-H oxidation, which can offer high regio- and stereoselectivity for the introduction of hydroxyl groups into piperidine scaffolds. chemistryviews.org Alternatively, chemical oxidation methods can be employed, although controlling the position of oxidation on the this compound ring would be a significant challenge due to the multiple non-activated C-H bonds.
The oxidation of the piperidine ring to introduce a carbonyl group, forming a piperidinone, is another important functionalization. This can be achieved using various oxidizing agents. The specific position of oxidation would depend on the reaction conditions and the directing effects of the existing substituents.
Halogenation and Cross-Coupling Reactions
Halogenation of the piperidine ring provides a versatile entry point for a wide range of subsequent transformations, most notably transition metal-catalyzed cross-coupling reactions. The introduction of a halogen, such as bromine, can be accomplished using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often under radical conditions initiated by light or a radical initiator. organic-chemistry.orgresearchgate.net The regioselectivity of the halogenation on the this compound ring would be influenced by the relative stability of the potential radical intermediates.
Once a halogenated this compound derivative is obtained, it can serve as a substrate in various cross-coupling reactions . Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comyoutube.com For instance, a bromo-substituted this compound could be coupled with an organoboron reagent in a Suzuki-Miyaura reaction to introduce an aryl or vinyl group onto the piperidine ring. organic-chemistry.org The success of these coupling reactions would depend on the choice of catalyst, ligand, and reaction conditions, which need to be optimized to overcome the steric hindrance of the substituted piperidine ring.
Synthesis of Polymeric Derivatives (e.g., Polymeric Hindered Amine Light Stabilizers, focus on synthesis)
Hindered Amine Light Stabilizers (HALS) are crucial additives for protecting polymers from degradation caused by UV light. Polymeric HALS are of particular interest due to their lower volatility and migration compared to their low-molecular-weight counterparts. The this compound moiety is a potential building block for such polymeric stabilizers.
The synthesis of polymeric HALS typically involves the incorporation of a polymerizable functional group onto the hindered amine structure, followed by polymerization or copolymerization. For this compound, this would first require the introduction of a reactive group such as a vinyl, allyl, or acrylate (B77674) functionality. This functionalized monomer can then be copolymerized with other monomers, such as vinyl acetate (B1210297), to produce a polymeric HALS. redalyc.orgscielo.br
For example, the nitrogen of this compound could be functionalized with a group containing a polymerizable double bond. The resulting monomer could then undergo radical polymerization, often initiated by an initiator like AIBN, to form the polymeric HALS. The molecular weight and composition of the resulting polymer can be controlled by the reaction conditions and the comonomer feed ratio. scielo.br
Design and Synthesis of Spin-Labeled Piperidine Derivatives
Spin-labeling in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of macromolecules. Nitroxide radicals are the most common spin labels due to their stability and sensitivity of their EPR spectra to the local environment.
The synthesis of a spin-labeled this compound derivative would involve the oxidation of the secondary amine to a nitroxide radical. This is typically achieved using oxidizing agents like hydrogen peroxide with a suitable catalyst or organic peroxy acids. The resulting this compound-1-oxyl would be a stable radical. The steric hindrance provided by the three methyl groups would contribute to the stability of the nitroxide radical by shielding it from reactive species.
Further functionalization of this spin-labeled scaffold would allow for its covalent attachment to biomolecules or materials for EPR studies. This could involve introducing a reactive handle at one of the ring carbon positions, following the strategies outlined in section 6.2, either before or after the formation of the nitroxide radical.
Applications in Organic Synthesis As a Chemical Building Block or Precursor
Construction of Fused and Bridged Ring Systems Incorporating Piperidine (B6355638) Moieties
No studies were identified that describe the use of 3,3,5-trimethylpiperidine in the construction of either fused or bridged ring systems.
Use in the Synthesis of Scaffolds for Chemical Probes (excluding biological activity)
There is no information available regarding the application of this compound in the synthesis of scaffolds for chemical probes.
Applications in Catalysis and Coordination Chemistry
3,3,5-Trimethylpiperidine as a Sterically Hindered Amine Base
A primary chemical function of this compound stems from its nature as a sterically hindered secondary amine. The presence of methyl groups on the piperidine (B6355638) ring obstructs the nitrogen atom's lone pair of electrons. This steric hindrance is the key to its utility as a non-nucleophilic base, where it can abstract a proton but is too bulky to participate in nucleophilic attack, a common side reaction with simpler amine bases. wikipedia.org
Non-nucleophilic bases are essential reagents in organic synthesis, sought for their ability to deprotonate substrates without adding to them. wikipedia.org While lithium diisopropylamide (LDA) is a widely recognized non-nucleophilic base, bases derived from substituted piperidines are also highly effective. For instance, the closely related compound 2,2,6,6-tetramethylpiperidine (B32323) is used to form lithium tetramethylpiperidide (LiTMP), a powerful, sterically hindered base. wikipedia.org
Similarly, this compound can be deprotonated by organolithium or organomagnesium reagents to form the corresponding lithium or magnesium amide. These resulting bases (e.g., lithium 3,3,5-trimethylpiperidide) are strong, non-nucleophilic, and useful for generating enolates from carbonyl compounds in reactions like the Claisen condensation, where nucleophilic substitution must be avoided. wikipedia.org The steric bulk prevents the base from attacking the carbonyl carbon, ensuring that only proton abstraction occurs.
Table 1: Comparison of Common Non-Nucleophilic Amine Bases
| Base Name | Parent Amine | pKₐ of Conjugate Acid | Key Feature |
|---|---|---|---|
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Widely used, strong base wikipedia.org |
| Lithium Tetramethylpiperidide (LiTMP) | 2,2,6,6-Tetramethylpiperidine | >37 | Extremely sterically hindered wikipedia.org |
The strong, non-nucleophilic character of metalated this compound makes it suitable for specific organometallic reactions, particularly directed ortho metalation (DoM). In these reactions, a bulky base is required to deprotonate a specific position on an aromatic ring that is directed by a nearby functional group. The base's steric hindrance prevents it from coordinating too strongly with the metal center or reacting with other parts of the molecule.
Furthermore, such bases are employed in the formation of other organometallic reagents and in elimination reactions where a strong base is needed to induce, for example, an E2 elimination without a competing Sₙ2 substitution reaction.
Design and Synthesis of this compound-Derived Ligands
The piperidine scaffold is a common structural motif in the design of ligands for transition metal catalysts. The inherent chirality of this compound (due to the stereocenter at the C5 position) makes it an attractive starting material for creating chiral ligands.
Asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively, relies heavily on the use of chiral ligands. nih.gov These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov Thousands of chiral ligands have been developed for this purpose, with many being successfully applied in industrial processes. researchgate.netnih.gov
This compound can be functionalized to produce various types of chiral ligands. For example, the nitrogen atom can be derivatized with phosphine (B1218219) groups to create P,N-ligands. These nonsymmetrical ligands have proven highly effective in many metal-catalyzed reactions, in some cases outperforming traditional C₂-symmetric ligands. nih.govscispace.com Such ligands derived from this compound could be applied in reactions like asymmetric hydrogenation, allylic substitution, and Heck reactions. scispace.com
Table 2: Potential Ligand Types Derived from this compound
| Ligand Class | Description | Potential Catalytic Application |
|---|---|---|
| Chiral Amines | The unmodified piperidine can act as a simple chiral ligand or base. | Stereoselective deprotonation. |
| P,N-Ligands | Functionalized with a phosphine group, often on the nitrogen atom. | Asymmetric hydrogenation, allylic alkylation. nih.gov |
Beyond catalysis, this compound and its derivatives can act as ligands to form stable coordination complexes with various transition metals. The steric and electronic properties of the ligand influence the geometry, stability, and reactivity of the resulting metal complex. When acting as a simple monodentate ligand, it binds to the metal center through the imine nitrogen's lone pair of electrons. The synthesis of such complexes typically involves reacting the piperidine derivative with a metal salt in an appropriate solvent. These complexes are studied for their structural properties and potential applications in materials science and medicine.
Role in Frustrated Lewis Pair (FLP) Chemistry (where applicable to the piperidine structure)
Frustrated Lewis Pair (FLP) chemistry involves the use of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. utexas.edu This "frustrated" combination possesses unique reactivity, enabling the activation of small molecules like H₂, CO₂, and olefins. utexas.edunih.gov
Sterically hindered amines are excellent candidates for the Lewis base component in FLPs. The most common example is 2,2,6,6-tetramethylpiperidine (TMP), which, when combined with a bulky Lewis acid like B(C₆F₅)₃, can heterolytically cleave dihydrogen. rsc.org The principle relies on the amine's lone pair being available to attack one end of the small molecule (e.g., a proton from H₂) while the Lewis acid attacks the other (e.g., the hydride).
Due to its own significant steric bulk, this compound is a suitable candidate for acting as the Lewis base in an FLP system. Its structure would similarly prevent quenching of the Lewis acid, allowing the pair to engage in cooperative small molecule activation. This application is particularly relevant for metal-free catalysis, such as in hydrogenations and hydrodehalogenations. rsc.org
Catalyst Scaffolding and Immobilization Strategies
The immobilization of homogeneous catalysts onto solid supports is a critical strategy in catalysis, bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For piperidine-based catalysts, several scaffolding and immobilization techniques have been explored, which could be adapted for this compound.
The primary strategies for immobilization involve attaching the catalytically active molecule, in this case, a derivative of this compound, to a solid support. This can be achieved through covalent bonding, non-covalent interactions, or encapsulation. The choice of support material is crucial and often depends on the reaction conditions and the nature of the catalyst. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers.
One notable approach involves the functionalization of a piperidine derivative with an anchoring group that can be covalently attached to a solid support. For instance, a photoswitchable piperidine base has been successfully immobilized on silica gel. acs.orgnih.gov This was achieved by synthesizing a piperidine derivative carrying a monochlorosilane group, which then reacts with the hydroxyl groups on the silica surface to form a stable covalent bond. acs.orgnih.gov This method allows for the creation of a solid-phase catalyst where the basic piperidine moiety is readily accessible for catalysis. Such a strategy could be envisioned for this compound, where a functional handle is introduced to the molecule to enable its attachment to a support.
Another effective strategy is the use of magnetic nanoparticles as a scaffold. This approach offers the significant advantage of easy catalyst recovery using an external magnetic field. For example, piperidine-4-carboxylic acid has been immobilized on iron oxide (Fe3O4) nanoparticles. researchgate.net The resulting magnetic nanocatalyst demonstrated high efficiency and could be recycled multiple times without a significant loss of activity. researchgate.net Adapting this for this compound would involve creating a suitable derivative that can be anchored to the surface of the magnetic nanoparticles.
The table below summarizes potential immobilization strategies for piperidine-based catalysts, which could be theoretically applied to this compound.
| Immobilization Strategy | Support Material | Anchoring Group Example | Advantages | Potential Application for this compound |
| Covalent Attachment | Silica Gel | Monochlorosilane | High stability, prevents leaching | Functionalization of the piperidine ring or nitrogen atom to introduce a reactive silane (B1218182) group. |
| Magnetic Nanoparticle Support | Iron Oxide (Fe₃O₄) | Carboxylic Acid | Easy separation and recyclability | Introduction of a carboxylic acid or other functional group to a derivative of this compound for attachment. |
| Polymer Support | Polystyrene | Chloromethyl group | Swelling properties can enhance substrate access | Grafting of a this compound derivative onto a polymer backbone. |
Detailed research findings on immobilized piperidine catalysts highlight the importance of the linker between the piperidine unit and the support. The length and nature of the linker can influence the catalyst's activity and stability. For instance, a longer, more flexible linker may allow the catalytic site to be more accessible to the reactants, mimicking a homogeneous environment more closely.
While specific data tables for the catalytic performance of immobilized this compound are not available due to a lack of direct research, the performance of other immobilized piperidine catalysts can serve as a benchmark. For example, silica-immobilized piperazine (B1678402) has been shown to be an effective and reusable catalyst for aldol (B89426) and Knoevenagel reactions. researchgate.net
The steric bulk of this compound could play a significant role in the context of immobilized catalysts. On one hand, it might provide shape selectivity, favoring the reaction of smaller substrates that can access the sterically hindered active site. On the other hand, the steric hindrance could also potentially lower the catalytic activity compared to less substituted piperidines if it impedes substrate binding. Future research in this area would need to explore this trade-off between selectivity and activity for specific catalytic applications.
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for 3,3,5-Trimethylpiperidine Isomers
The synthesis of polysubstituted piperidines, such as this compound, presents significant stereochemical challenges. Modern organic synthesis is continuously seeking more efficient and selective methods to construct these complex scaffolds. Recent advances have focused on developing novel strategies that offer high levels of stereocontrol, modularity, and efficiency.
One promising area is the use of gold-catalyzed reactions, which have enabled the development of flexible and modular approaches to substituted piperidines. For instance, a one-pot synthesis of piperidin-4-ols has been developed via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. This methodology demonstrates excellent diastereoselectivity in the ring-forming step and allows for the construction of highly substituted piperidine (B6355638) rings from readily available starting materials.
Another key direction is the stereoselective synthesis of piperidines through catalytic cascades. Iridium(III)-catalyzed processes involving sequential hydroxyl oxidation, amination, and imine reduction have shown promise in forming two new C-N bonds stereoselectively. The use of water as a solvent in some of these methods can prevent racemization, providing a pathway to highly enantioenriched substituted piperidines.
Furthermore, radical-mediated cyclizations are emerging as a powerful tool. Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes offers an effective route to various piperidines. Additionally, gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cascades of 1,6-enynes provide access to polysubstituted alkylidene piperidines.
Future efforts will likely focus on adapting and refining these and other novel methodologies for the specific synthesis of this compound isomers. The development of catalytic systems that can precisely control the stereochemistry at the C3 and C5 positions is a primary objective.
| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential for this compound |
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | Gold(I) complexes | High modularity, excellent diastereoselectivity | Access to specific stereoisomers of hydroxylated precursors. |
| Iridium-Catalyzed Asymmetric Hydrogenation | Iridium(III) complexes | Stereoselective C-N bond formation, potential for enantioselectivity. | Control of stereocenters during ring formation. |
| Radical-Mediated Cyclization | Cobalt(II) catalysts, Triethylborane | Formation of highly substituted rings, tolerance of various functional groups. | Introduction of methyl groups via radical precursors. |
| Palladium-Catalyzed 1,3-Chirality Transition | PdCl2(CH3CN)2 | High stereoselectivity in the synthesis of 2- and 2,6-substituted piperidines. | Adaptation for controlling stereochemistry at C3 and C5 may be explored. |
Integration of Machine Learning and AI in Predicting Reactivity and Synthesis Pathways
The complexity of synthesizing specific isomers of polysubstituted piperidines makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic routes.
ML models are also being developed to predict the feasibility and yield of chemical reactions. By inputting the structures of reactants, reagents, and catalysts, these models can forecast the likely outcome of a reaction, saving valuable time and resources in the laboratory. For the synthesis of this compound, ML could be used to screen various catalytic systems and reaction conditions to identify those most likely to produce the desired isomer with high selectivity.
Furthermore, the integration of AI with automated robotic systems allows for the high-throughput screening of reaction conditions, accelerating the optimization process. This combination of predictive modeling and automated experimentation is a powerful approach to tackling challenging synthetic targets.
| AI/ML Application | Description | Relevance to this compound Synthesis |
| Retrosynthesis Prediction | AI algorithms suggest synthetic routes by working backward from the target molecule. | Design of efficient and novel pathways to specific isomers. |
| Reaction Yield Prediction | ML models predict the outcome of a reaction based on input parameters. | Optimization of reaction conditions for maximizing the yield of the desired isomer. |
| Catalyst and Reagent Selection | AI can suggest optimal catalysts and reagents for a desired transformation. | Identification of selective catalysts for stereocontrolled synthesis. |
| Automated Synthesis | Integration of AI with robotic platforms for automated reaction execution and optimization. | Rapid screening of synthetic routes and conditions. |
Exploration of New Catalytic Applications Utilizing Piperidine Scaffolds
The piperidine ring itself can serve as a scaffold for the development of novel catalysts. The conformational rigidity and the presence of a basic nitrogen atom make piperidine derivatives attractive candidates for use as organocatalysts or as ligands for metal-based catalysts.
Recent research has demonstrated the utility of piperidine-functionalized materials as efficient heterogeneous catalysts. For example, piperidine-functionalized magnetic nanoparticles have been used as reusable catalysts for the synthesis of various organic compounds. The basic piperidine unit can catalyze reactions such as Knoevenagel condensations and Michael additions. The magnetic core allows for easy separation and recycling of the catalyst.
Piperidine derivatives are also being explored as ligands in asymmetric catalysis. The chiral environment provided by a substituted piperidine ligand can induce enantioselectivity in metal-catalyzed reactions. The synthesis of new chiral piperidine-based ligands is an active area of research, with the goal of developing highly effective catalysts for a wide range of asymmetric transformations.
A recent study highlighted a photoinduced, palladium-catalyzed asymmetric allylic substitution reaction that utilizes piperidine derivatives to produce sterically congested optically pure 2-alkyltetrahydropyridine scaffolds. This demonstrates the potential of integrating piperidine scaffolds into modern catalytic methods that combine photochemistry and transition-metal catalysis.
For this compound, its specific substitution pattern could be exploited in the design of new catalysts. The steric bulk of the methyl groups could influence the selectivity of catalytic reactions, and the nitrogen atom could be functionalized to create a catalytically active site.
Advanced Computational Design of Substituted Piperidines for Specific Chemical Functions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the in-silico design of molecules with specific properties and functions, thereby guiding synthetic efforts.
For substituted piperidines, computational approaches are used to predict their binding affinity to biological targets, such as enzymes and receptors. By understanding the structure-activity relationships, researchers can design novel piperidine derivatives with enhanced potency and selectivity. This involves creating a qualitative model of the binding pocket and then designing molecules that fit optimally within that space.
Molecular dynamics simulations can provide insights into the conformational preferences of substituted piperidines and their interactions with their environment. This information is crucial for understanding their biological activity and for designing molecules with improved pharmacokinetic properties.
In the context of this compound, computational studies can be used to explore the conformational landscape of its different isomers and to predict their properties. This knowledge can then be used to design derivatives with specific applications, for example, as ligands for particular metal ions or as building blocks for supramolecular assemblies. The development of quantitative structure-activity relationship (QSAR) models for piperidine derivatives can further aid in the design of new compounds with desired activities.
| Computational Method | Application | Relevance to this compound |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Design of this compound derivatives as potential therapeutic agents. |
| Molecular Dynamics | Simulates the movement of atoms and molecules to study conformational changes and interactions. | Understanding the dynamic behavior and stability of different isomers and their complexes. |
| Quantum Mechanics | Calculates the electronic structure and properties of molecules. | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. |
| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity. | Guiding the design of new derivatives with improved functions. |
Methodological Advancements in Spectroscopic Characterization for Complex Piperidine Systems
The unambiguous characterization of complex molecules like the isomers of this compound is crucial for understanding their structure and properties. Advancements in spectroscopic techniques are providing more detailed information about the three-dimensional structure and dynamics of these systems.
High-resolution nuclear magnetic resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are essential for determining the connectivity and relative stereochemistry of the substituents on the piperidine ring. Variable temperature NMR studies can provide insights into conformational dynamics, such as ring inversion and the rotation of substituents.
Mass spectrometry (MS) is another vital tool for the characterization of piperidine derivatives. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its structure.
The combination of spectroscopic data with computational predictions is becoming increasingly powerful. Calculated NMR chemical shifts and coupling constants can be compared with experimental data to confirm structural assignments. Similarly, predicted vibrational frequencies from quantum mechanical calculations can aid in the interpretation of infrared (IR) and Raman spectra.
Future developments in spectroscopic techniques, such as higher field NMR spectrometers and more sensitive mass analyzers, will continue to enhance our ability to characterize complex piperidine systems with greater precision and detail.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
